

# Molecular dynamics simulation Eganelisib Duvelisib PI3K-gamma binding

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## Compound Focus: Eganelisib

CAS No.: 1693758-51-8

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## Quantitative Binding Comparison

The table below summarizes key quantitative data on their binding and inhibition from available research.

Parameter	Eganelisib (IPI-549)	Duvelisib (IPI-145)
PI3K $\gamma$ Inhibition (KD)	Most strongly binds to PI3K $\gamma$ [1]	KD = 0.24 nM [2]
PI3K $\delta$ Inhibition (KD)	Information not available in search results	KD = 0.023 nM [2]
Primary Target	PI3K $\gamma$	PI3K $\delta/\gamma$ (dual inhibitor) [3] [2]
Reported Binding Free Energy (MM-GBSA, PI3K $\gamma$ )	Information not available in search results	Information not available in search results
Dissociation Forces (from Mpro)	Significant pulling forces required for dissociation [1]	Significant pulling forces required for dissociation [1]

A 2022 computational study that directly compared the three inhibitors concluded that **Eganelisib binds most strongly to PI3K $\gamma$**  [1] [4]. The study also highlighted that hydrophobic interactions play a dominant

role during the dissociation of all three drugs, and that cooperation between the P-loop and the ligands is a consistent feature [4].

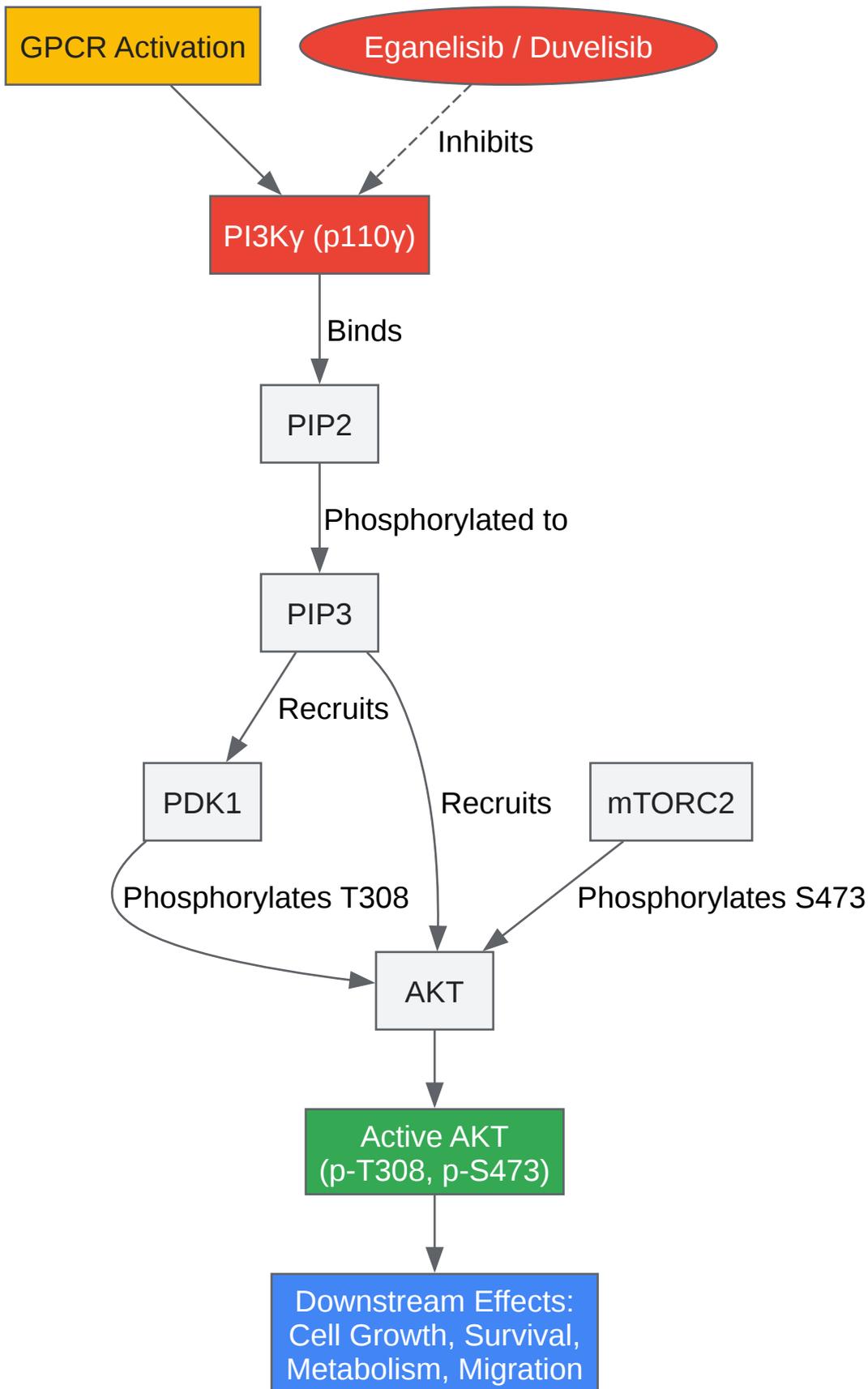
## Experimental Protocols from Research

The insights on **Eganelisib** and Duvelisib are derived from sophisticated computational modeling protocols. Here are the detailed methodologies cited in the key studies:

- **Molecular Dynamics (MD) Simulations:** Studies used classic all-atom MD simulations to examine the stability and conformational changes of the PI3Ky (or other targets like Mpro) bound to each drug. Systems were solvated in explicit water, ions were added for neutrality, and simulations were run for extended timescales (e.g., 60 ns to 100 ns) using force fields like AMBER's ff15ipq or ff14SB [1] [5].
- **Enhanced Sampling (Umbrella Sampling):** This technique was employed to compute the potential of mean force (PMF) and the forces required to dissociate the drugs from the binding pocket of their targets, providing insights into binding strength and key residues along the pathway [1] [4].
- **Binding Free Energy Calculations:** The Molecular Mechanics Generalized Born Surface Area (MM-GBSA) and Poisson-Boltzmann Surface Area (MM-PBSA) methods were used post-simulation to estimate binding free energies. These calculations help in decomposing energy contributions per residue [1] [4].
- **Pharmacophore Modeling:** Analysis was performed to identify the spatial arrangement of molecular features critical for inhibition. **Eganelisib** was noted to possess a unique hydrophobic feature, and a key hydrogen bond donor feature was identified in the PI3Ky binding site [4].

## PI3Ky Signaling and Inhibitor Mechanism

The following diagram outlines the PI3Ky signaling pathway and the mechanism by which these inhibitors work, integrating them into the broader cellular context.



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In the immune context, **PI3K $\gamma$**  is primarily activated by **G-protein coupled receptors (GPCRs)** [3]. Its signaling leads to critical processes in immune cells like T-cell differentiation, migration (chemotaxis), and activation [3] [2]. By inhibiting PI3K $\gamma$ , **Eganelisib** and Duvelisib interfere with these pathways, which is the basis for their therapeutic potential in modulating the immune environment in cancer and inflammatory diseases.

## Key Differentiators for Research

- **Eganelisib for Selective PI3K $\gamma$  Targeting:** Research positions **Eganelisib** as a strong, selective binder for PI3K $\gamma$ , which may be preferable for studies aiming to isolate the effects of this specific isoform [1] [4].
- **Duvelisib for Dual PI3K $\delta/\gamma$  Inhibition:** Duvelisib's well-characterized dual inhibition profile makes it a key tool for investigating the synergistic effect of blocking both isoforms, which is particularly relevant in B-cell malignancies and T-cell modulation [3] [2].
- **A Note on a Novel Mechanism for Duvelisib:** Recent research has identified that Duvelisib can also function as a novel NFAT (Nuclear Factor of Activated T-cells) inhibitor, independent of its PI3K activity. This suggests a broader and distinct immunomodulatory mechanism that may be relevant for certain experimental applications [5].

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